![molecular formula C7H12BrClO2 B13287743 3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13287743.png)
3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane is an organic compound with the molecular formula C7H12BrClO2 It is a derivative of oxetane, a four-membered cyclic ether, and contains both bromine and chlorine atoms, making it a halogenated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane typically involves the reaction of 1-bromo-3-chloro-2-methylpropane with oxetane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions, such as temperature, pressure, and reaction time, to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted oxetanes with different functional groups replacing the halogens.
Elimination Reactions: The major products are alkenes formed by the removal of halogen atoms.
Oxidation and Reduction: The products vary depending on the specific conditions and reagents used.
Scientific Research Applications
3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane involves its interaction with nucleophiles and electrophiles. The halogen atoms (bromine and chlorine) are reactive sites that can undergo substitution or elimination reactions. The oxetane ring can also participate in ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-2-methylpropane: A precursor in the synthesis of 3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane.
1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: A similar compound with an extended alkyl chain.
2-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: Another similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its combination of an oxetane ring and halogenated substituents. This structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C7H12BrClO2 |
|---|---|
Molecular Weight |
243.52 g/mol |
IUPAC Name |
3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxyoxetane |
InChI |
InChI=1S/C7H12BrClO2/c1-7(4-8,5-9)11-6-2-10-3-6/h6H,2-5H2,1H3 |
InChI Key |
GFHPSVARQITHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(CBr)OC1COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13287664.png)
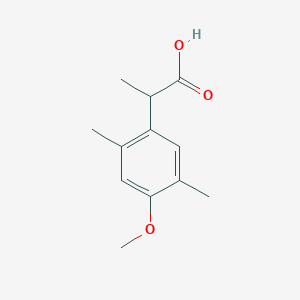
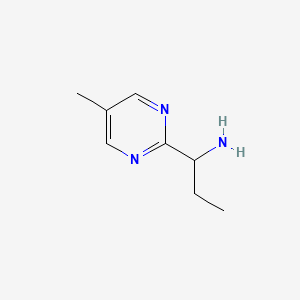
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine](/img/structure/B13287677.png)
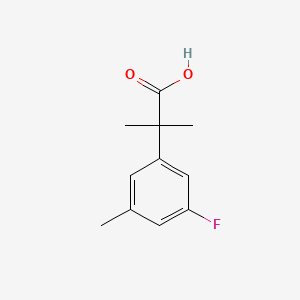

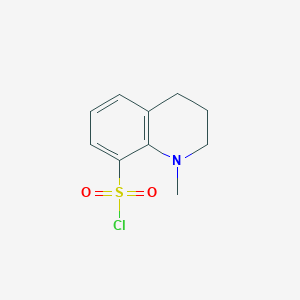
amine](/img/structure/B13287711.png)
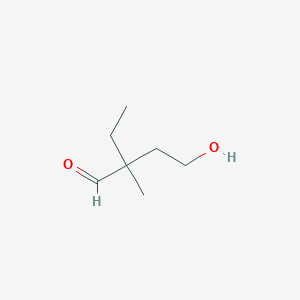
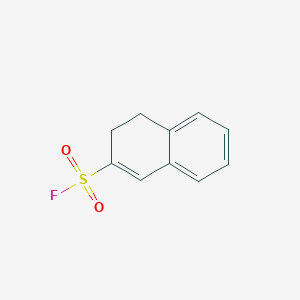
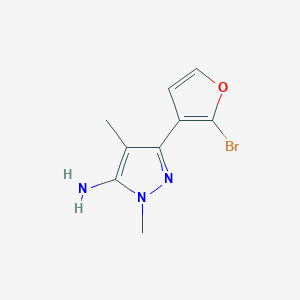
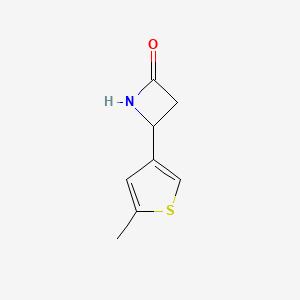

![2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13287746.png)
